

# UMM-766: A Novel Nucleoside Inhibitor for Orthopoxvirus Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |  |
|----------------------|----------|-----------|--|--|--|--|
| Compound Name:       | UMM-766  |           |  |  |  |  |
| Cat. No.:            | B8545543 | Get Quote |  |  |  |  |

An In-Depth Technical Guide for Drug Development Professionals

### Introduction

The recent global outbreak of Mpox (formerly monkeypox) has underscored the persistent threat posed by orthopoxviruses and highlighted the need for a robust pipeline of effective medical countermeasures. While existing treatments for smallpox have been repurposed, concerns regarding their efficacy and the potential for antiviral resistance necessitate the development of novel therapeutics. **UMM-766**, a 7-fluoro-7-deaza-2'-C-methyladenosine nucleoside analog, has emerged as a promising orally available candidate with potent, broadspectrum activity against multiple members of the orthopoxvirus family. This technical guide provides a comprehensive overview of **UMM-766**, detailing its antiviral activity, proposed mechanism of action, and the experimental protocols utilized in its preclinical evaluation.

# **Quantitative Antiviral Activity**

**UMM-766** has demonstrated significant efficacy in both in vitro and in vivo models of orthopoxvirus infection. The following tables summarize the key quantitative data from these studies.

## **In Vitro Antiviral Potency**

**UMM-766** was identified from a high-throughput screen of a proprietary small molecule library for its ability to inhibit vaccinia virus (VACV) replication in cell culture.[1][2]



| Compound | Virus                    | EC50   | Assay Type              | Reference |
|----------|--------------------------|--------|-------------------------|-----------|
| UMM-766  | Vaccinia virus<br>(VACV) | < 1 µM | High-Content<br>Imaging | [3]       |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

# In Vivo Efficacy in a Murine Model of Orthopoxvirus Disease

The protective efficacy of orally administered **UMM-766** was evaluated in a lethal BALB/c mouse model of vaccinia virus infection.[1][2]

| Treatment<br>Group | Dosage   | Route of<br>Administratio<br>n | Median<br>Survival<br>(days) | Percent<br>Survival | Reference |
|--------------------|----------|--------------------------------|------------------------------|---------------------|-----------|
| Vehicle<br>Control | N/A      | Oral                           | 8                            | 0%                  | [2]       |
| UMM-766            | 1 mg/kg  | Oral                           | 8                            | 10%                 | [2]       |
| UMM-766            | 3 mg/kg  | Oral                           | 8                            | 30%                 | [2]       |
| UMM-766            | 10 mg/kg | Oral                           | Not Reached                  | 90%                 | [2]       |

Animals were challenged intranasally with  $5.5 \times 10^5$  PFU of VACV and treated for 7 days starting on day 1 post-exposure.[2]

# Experimental Protocols High-Throughput In Vitro Antiviral Screening

Objective: To identify small molecule inhibitors of orthopoxvirus replication from a compound library.

Methodology:



- Cell Plating: VeroE6, Vero76, or BJ-5ta cells are seeded into multi-well plates and incubated to form a confluent monolayer.[3]
- Compound Addition: Test compounds, including UMM-766 from a 10 mM DMSO stock, are serially diluted and added to the cells.
- Viral Infection: Cells are infected with a strain of vaccinia virus (e.g., Western Reserve) at a predetermined multiplicity of infection (MOI).
- Incubation: The plates are incubated for a period sufficient to allow for multiple rounds of viral replication (e.g., 48 hours) at 37°C and 5% CO2.
- Immunofluorescence Staining:
  - Cells are fixed with an appropriate fixative (e.g., 4% paraformaldehyde).
  - Cells are permeabilized to allow antibody entry.
  - A primary antibody specific for a viral protein (e.g., anti-VACV antibody) is added, followed by a fluorescently labeled secondary antibody.
  - Nuclear and cytoplasmic stains (e.g., DAPI) are used to determine total cell number and cell borders.[3]
- High-Content Imaging and Analysis:
  - Plates are imaged using an automated high-content imaging system.
  - Image analysis software is used to quantify the number of virus-positive cells versus the total number of cells.
  - Dose-response curves are generated using software such as GeneData Explorer to calculate the EC50 (50% effective concentration for infection inhibition) and CC50 (50% cytotoxic concentration).[1][2]

## **Murine Model of Orthopoxvirus Infection**

Objective: To evaluate the in vivo efficacy of **UMM-766** against a lethal orthopoxvirus challenge.



#### Methodology:

- Animal Model: BALB/c mice (e.g., 7 weeks of age for a severe disease model) are used.[2]
- Viral Challenge: Mice are anesthetized and intranasally inoculated with a lethal dose (e.g.,
   5.5 × 10<sup>5</sup> plaque-forming units) of vaccinia virus.
- Compound Formulation and Administration: **UMM-766** is formulated for oral administration (e.g., in phosphate-buffered saline).
- Treatment Regimen: Beginning one day after viral challenge, mice are treated orally once daily for seven consecutive days with **UMM-766** at various doses (e.g., 1, 3, and 10 mg/kg) or a vehicle control.[1][2]
- Monitoring and Endpoints:
  - Animals are monitored daily for 21 days for weight loss, signs of disease, and survival.[1]
  - A subset of animals may be euthanized at specific time points (e.g., day 6 post-infection)
     for tissue harvesting.
- Viral Load and Pathology Assessment:
  - Tissues such as the lungs and nasal cavity are collected.
  - Viral loads in the tissues are quantified using methods like plaque assays or qPCR.
  - Tissues are fixed, sectioned, and subjected to histopathological examination (H&E staining) and immunohistochemistry (IHC) to assess tissue damage and viral protein expression.[2]

# **Visualizations**

# **Experimental Workflow for In Vivo Efficacy Testing**





Click to download full resolution via product page

Caption: Workflow for evaluating the in vivo efficacy of **UMM-766**.



# **Hypothesized Mechanism of Action of UMM-766**



Click to download full resolution via product page



Caption: Proposed mechanism of **UMM-766** as a viral RNA polymerase inhibitor.

#### **Mechanism of Action**

While the precise mechanism of action of **UMM-766** against orthopoxviruses is still under investigation, it is hypothesized to function as a viral polymerase inhibitor.[1] This hypothesis is based on its known activity against the hepatitis C virus (HCV), where it acts as a chain terminator of the NS5B RNA-dependent RNA polymerase.[1]

As a nucleoside analog, **UMM-766** is likely metabolized within the host cell by cellular kinases to its active triphosphate form. This active metabolite can then be recognized by the viral DNA-dependent RNA polymerase (DdRp) as a substrate for incorporation into the growing viral RNA chain.[4] The modification at the 2'-C position of the ribose sugar is predicted to prevent the formation of the subsequent phosphodiester bond, thereby terminating transcription. This premature chain termination would halt the synthesis of viral messenger RNA, leading to an inhibition of viral protein production and ultimately, a cessation of viral replication.

### **Conclusion and Future Directions**

**UMM-766** is a promising novel nucleoside inhibitor with potent in vitro and in vivo activity against orthopoxviruses. Its oral bioavailability and significant protective efficacy in a stringent animal model make it a strong candidate for further development. Future studies should focus on elucidating its precise mechanism of action to confirm its hypothesized inhibition of the viral DNA-dependent RNA polymerase. Additionally, expanding efficacy studies to include other orthopoxviruses, such as monkeypox virus, and further safety and pharmacokinetic profiling will be critical next steps in advancing **UMM-766** towards clinical evaluation as a much-needed therapeutic for orthopoxvirus infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. journals.asm.org [journals.asm.org]



- 2. researchgate.net [researchgate.net]
- 3. Orally available nucleoside analog UMM-766 provides protection in a murine model of orthopox disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [UMM-766: A Novel Nucleoside Inhibitor for Orthopoxvirus Therapeutics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8545543#umm-766-as-a-novel-nucleoside-inhibitor-for-orthopoxviruses]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com